2-[(Propylamino)methyl]phenol
Overview
Description
2-[(Propylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Propylamino)methyl]phenol can be synthesized through a reaction between propylamine and salicylaldehyde. The reaction typically occurs in methanol at temperatures ranging from 0 to 20°C over a period of 3.5 hours. Sodium tetrahydroborate is then added to the reaction mixture to reduce the intermediate product, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of methanol as a solvent and sodium tetrahydroborate as a reducing agent are common practices in industrial organic synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(Propylamino)methyl]phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This compound may also interact with various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound of 2-[(Propylamino)methyl]phenol, known for its antiseptic properties.
2-Aminomethylphenol: Similar structure but with an amino group instead of a propylamino group.
4-Propylphenol: Contains a propyl group attached to the aromatic ring but lacks the amino group.
Uniqueness
This compound is unique due to the presence of both a propylamino group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that are distinct from other phenolic compounds .
Biological Activity
2-[(Propylamino)methyl]phenol, with the molecular formula C10H15NO, is a phenolic compound that has garnered interest for its potential biological activities. This compound features a hydroxyl group (-OH) attached to an aromatic ring, making it a candidate for various applications in biology and medicine.
The synthesis of this compound typically involves the reaction of propylamine with salicylaldehyde in methanol, followed by reduction with sodium tetrahydroborate. This process can be conducted at temperatures ranging from 0 to 20°C over approximately 3.5 hours.
Chemical Reactions:
- Oxidation: Can form quinones.
- Reduction: Quinones can revert to phenols using reducing agents.
- Substitution: The hydroxyl group allows for electrophilic aromatic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various microbial strains, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects.
Antioxidant Activity
The phenolic structure of this compound contributes to its antioxidant properties . It can scavenge free radicals and chelate metal ions, which helps in mitigating oxidative stress within biological systems. This property is crucial in preventing cellular damage associated with various diseases.
Potential Therapeutic Applications
The compound has been explored for its potential in developing new pharmaceuticals, particularly in targeting inflammatory pathways. It may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, suggesting its use in treating conditions characterized by inflammation.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Phenol | Hydroxyl group on an aromatic ring | Antiseptic properties |
2-Aminomethylphenol | Amino group instead of propylamino | Limited antimicrobial activity |
4-Propylphenol | Propyl group on the aromatic ring | Less biological activity compared to this compound |
The unique combination of the propylamino group and hydroxyl group in this compound enhances its reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating strong potential as an antimicrobial agent.
-
Antioxidant Activity Assessment:
- In vitro assays revealed that the compound exhibited a high capacity to scavenge free radicals, surpassing many common antioxidants such as ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative stress-related diseases.
- Inflammation Modulation:
Properties
IUPAC Name |
2-(propylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,11-12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHMTAQXBQRVOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514571 | |
Record name | 2-[(Propylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84672-90-2 | |
Record name | 2-[(Propylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemical structure of 2-[(Propylamino)methyl]phenol in its potential use as a malaria treatment?
A1: The provided abstract from Semantic Scholar [] lists this compound as one of several aminoalkylphenol compounds being investigated for their antimalarial activity. While the exact mechanism of action is not detailed in the abstract, the structure suggests these compounds may target parasite-specific pathways. The presence of various substituted aminoalkyl groups, including the propylamino group in this compound, likely influences the binding affinity to the biological target and thus the overall efficacy. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism through which this compound exerts its antimalarial effects.
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